molecular formula C16H29NO5S B8460257 tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate

tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B8460257
M. Wt: 347.5 g/mol
InChI Key: RITOTSHHVZZNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 9-methylsulfonyloxy-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This is often achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step usually involves the use of tert-butyl chloroformate or a similar reagent.

    Addition of the methylsulfonyloxy group: This is typically done using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The methylsulfonyloxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:

    Medicinal chemistry: The compound’s spirocyclic structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.

    Materials science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.

    Biological studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate can be compared with other spirocyclic compounds such as:

    tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Similar in structure but lacks the methylsulfonyloxy group.

    tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxa group instead of the azaspiro structure.

    tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Another spirocyclic compound with different functional groups.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which can be tailored for various applications.

Properties

Molecular Formula

C16H29NO5S

Molecular Weight

347.5 g/mol

IUPAC Name

tert-butyl 9-methylsulfonyloxy-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C16H29NO5S/c1-15(2,3)21-14(18)17-11-9-16(10-12-17)7-5-13(6-8-16)22-23(4,19)20/h13H,5-12H2,1-4H3

InChI Key

RITOTSHHVZZNNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)OS(=O)(=O)C)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methanesulfonyl chloride (0.98 ml, 12.27 mmol, 1.5 eq.) was added to a solution of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (2.20 g, 8.18 mmol, 1.0 eq.) (see step-6 product of AMN-38) and Et3N (2.84 ml, 20.45 mmol, 2.5 eq.) in MC (20 ml) at 0° C. and the resulting reaction mixture was stirred at RT for 14 h. The reaction mixture was diluted with MC (50 ml) and washed with sat. NH4Cl solution (2×25 ml) and brine (2×25 ml) and then dried over sodium sulfate. The solvent was removed under reduced pressure and the crude product was purified by column chromatography (silica gel; 10% ethyl acetate/hexanes) to give the desired compound as a light orange solid. Yield: 88% (2.84 g, 8.18 mmol).
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Yield
88%

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